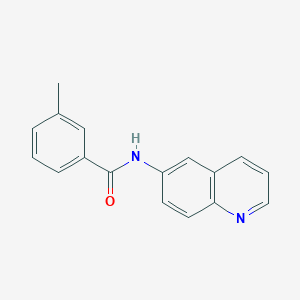

![molecular formula C18H17N5O B5594901 2-{1-[3-(4H-1,2,4-三唑-4-基)苯甲酰]-2-吡咯烷基}吡啶](/img/structure/B5594901.png)

2-{1-[3-(4H-1,2,4-三唑-4-基)苯甲酰]-2-吡咯烷基}吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound belongs to a class of chemicals characterized by the presence of a 4H-1,2,4-triazole ring, a feature that imparts unique chemical and physical properties. These compounds are of significant interest due to their potential applications in various fields, including materials science and pharmaceuticals.

Synthesis Analysis

Synthesis of derivatives similar to the compound often involves hydrothermal methods, demonstrating the versatility of pyridine-substituted triazolyl benzoates in forming coordination polymers with distinct architectures (Du et al., 2016)(Du et al., 2016). Moreover, the metal-free synthesis of 1,2,4-triazolo[1,5-a]pyridines from N-(pyridin-2-yl)benzimidamides via oxidative N-N bond formation highlights a novel strategy for constructing the triazole core (Zheng et al., 2014)(Zheng et al., 2014).

Molecular Structure Analysis

The crystal structures of related derivatives reveal trends in their intermolecular contact patterns and packing arrangements, providing insight into the crystallization behavior of such compounds. Specific C-H···X contacts and supramolecular constructs play a crucial role in stabilizing the crystal structures (Tawfiq et al., 2014)(Tawfiq et al., 2014).

Chemical Reactions and Properties

The chemical reactivity of compounds bearing the triazole moiety includes cycloaddition reactions, which serve as a cornerstone for synthesizing various heterocyclic structures. The formation of triazolo[4,5-b]pyridin-5-ones and pyrrolo[3,4-b]pyridin-2-ones via [3 + 2] cycloaddition reactions exemplifies the utility of these reactions in constructing complex molecular architectures (Gao & Lam, 2008)(Gao & Lam, 2008).

Physical Properties Analysis

The physical properties, including solubility and thermal stability, of compounds related to the target compound are influenced by the presence of the pyridine moiety and the specific structural motifs. For instance, novel polyimides derived from pyridine-containing monomers demonstrate good solubility and excellent thermal stability, indicative of the impact of molecular structure on physical properties (Wang et al., 2006)(Wang et al., 2006).

Chemical Properties Analysis

The chemical properties, such as reactivity towards cycloaddition reactions and the ability to form coordination polymers, are critical for understanding the compound's behavior in various chemical environments. The versatility in coordination and the formation of supramolecular structures through extended hydrogen bonding are key aspects of the chemical properties of these compounds (Li et al., 2011)(Li et al., 2011).

科学研究应用

无金属合成 1,2,4-三唑并[1,5-a]吡啶

开发了一种从 N-(吡啶-2-基)苯并咪酰胺合成生物学上重要的 1,2,4-三唑并[1,5-a]吡啶的新策略。该方法涉及苯碘双(三氟乙酸盐)介导的分子内环化,实现无金属氧化 N-N 键形成。其特点是反应时间短、产率高,突出了其在无需金属催化剂的情况下构建 1,2,4-三唑并[1,5-a]吡啶骨架的效率 (Zisheng Zheng 等,2014)。

通过包裹在水溶性金属笼中进行药物递送

进行了通过包裹在水溶性金属笼中递送亲脂性芘基衍生物的研究。研究表明成功将单取代芘基衍生物包含在笼中,从而导致对人卵巢 A2780 癌细胞表现出显着细胞毒性的化合物。这种方法突出了此类结构在生物活性化合物靶向递送中的潜力 (J. Mattsson 等,2010)。

新型吡啶衍生物的抗菌和抗氧化活性

一系列新型吡啶和稠合吡啶衍生物表现出有希望的抗菌和抗氧化活性。这些化合物由特定的吡啶-3-腈前体合成,在计算机分子对接筛选过程中显示出对靶蛋白 GlcN-6-P 合酶具有中等至良好的结合能。这强调了这些化合物在抗菌应用中的潜力 (E. M. Flefel 等,2018)。

通过胺催化的环化合成苯并噁唑

吡咯烷催化的炔醛与 N-保护-2-氨基苯酚的创新 [4 + 1] 环化反应导致苯并噁唑的合成。该过程利用炔醛中 C≡C 三键的反应性,促进了两个连续的共轭加成反应。结果是一种有效的方法来生产苯并噁唑,这是一种具有重要生物学和合成意义的化合物,突出了这种合成方法的多功能性 (Aiguo Song 等,2013)。

安全和危害

未来方向

属性

IUPAC Name |

(2-pyridin-2-ylpyrrolidin-1-yl)-[3-(1,2,4-triazol-4-yl)phenyl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N5O/c24-18(14-5-3-6-15(11-14)22-12-20-21-13-22)23-10-4-8-17(23)16-7-1-2-9-19-16/h1-3,5-7,9,11-13,17H,4,8,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCUYUZSSWDIALV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C2=CC(=CC=C2)N3C=NN=C3)C4=CC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl]imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5594820.png)

![N-ethyl-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide](/img/structure/B5594828.png)

![4-(1H-imidazol-1-yl)-6-[4-(2-naphthoyl)-1-piperazinyl]pyrimidine](/img/structure/B5594830.png)

![4-[4-(3-cyclohexylpropanoyl)-1-piperazinyl]-2-methyl-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5594837.png)

![3-{5-[(3,4-dichlorobenzyl)thio]-1H-tetrazol-1-yl}pyridine](/img/structure/B5594859.png)

![8-(1H-1,2,3-benzotriazol-5-ylcarbonyl)-3-(1-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5594863.png)

![N-methyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-2-phenylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5594872.png)

![4-[(dimethylamino)sulfonyl]-N-isopropyl-2-thiophenecarboxamide](/img/structure/B5594888.png)

![3-{[(4-fluorophenyl)amino]sulfonyl}-4-methoxybenzoic acid](/img/structure/B5594889.png)

![N-[3-(trifluoromethyl)phenyl]-1,2-benzisothiazol-3-amine 1,1-dioxide](/img/structure/B5594891.png)

![5-(4-methoxyphenyl)-1,3-dimethyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidin-6-yl acetate](/img/structure/B5594899.png)